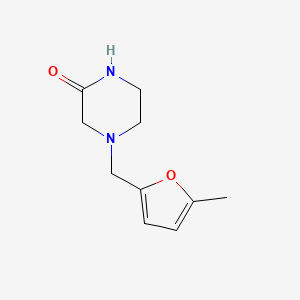

4-((5-Methylfuran-2-yl)methyl)piperazin-2-one

CAS No.: 2169159-44-6

Cat. No.: VC6180379

Molecular Formula: C10H14N2O2

Molecular Weight: 194.234

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2169159-44-6 |

|---|---|

| Molecular Formula | C10H14N2O2 |

| Molecular Weight | 194.234 |

| IUPAC Name | 4-[(5-methylfuran-2-yl)methyl]piperazin-2-one |

| Standard InChI | InChI=1S/C10H14N2O2/c1-8-2-3-9(14-8)6-12-5-4-11-10(13)7-12/h2-3H,4-7H2,1H3,(H,11,13) |

| Standard InChI Key | YGOLLDSPGPWMAX-UHFFFAOYSA-N |

| SMILES | CC1=CC=C(O1)CN2CCNC(=O)C2 |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The title compound features a piperazin-2-one ring (a six-membered diamine lactam) tethered to a 5-methylfuran group via a methylene bridge. The furan ring’s 5-methyl substitution introduces steric and electronic modulation compared to unsubstituted analogs, potentially influencing pharmacokinetic properties such as metabolic stability and membrane permeability .

Crystallographic Data

While no crystallographic studies directly report on 4-((5-methylfuran-2-yl)methyl)piperazin-2-one, related 5-methylfuran derivatives exhibit planar furan rings with typical bond lengths (C–O: ~1.36 Å, C–C: ~1.43 Å) and angles (~110°), as observed in (E)-3-((4-(tert-butyl)phenyl)thio)acetylacetone derivatives . The piperazin-2-one ring likely adopts a chair conformation, with the lactam group imposing partial rigidity, as seen in similar N-substituted piperazines .

Spectroscopic Profiles

Key spectral features inferred from analogs include:

-

IR: Lactam C=O stretch ~1640–1680 cm⁻¹; furan C–O–C asymmetric stretch ~1250–1300 cm⁻¹ .

-

¹H NMR: Furan protons as doublets (δ 6.05–6.35 ppm for H-3/H-4; δ 2.25 ppm for 5-methyl); piperazine N–CH₂– resonances δ 3.40–3.70 ppm; lactam NH δ 7.80–8.20 ppm .

Physicochemical Properties

Table 1 summarizes the compound’s key properties :

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₄N₂O₂ |

| Molecular Weight | 194.23 g/mol |

| IUPAC Name | 4-[(5-Methylfuran-2-yl)methyl]piperazin-2-one |

| SMILES | CC1=CC=C(O1)CN2CCNC(=O)C2 |

| InChI Key | YGOLLDSPGPWMAX-UHFFFAOYSA-N |

| Topological Polar Surface Area | 49.8 Ų |

| Hydrogen Bond Donors | 1 (Lactam NH) |

| Hydrogen Bond Acceptors | 3 (Lactam O, Furan O, Piperazine N) |

The compound’s moderate polarity (TPSA ≈50 Ų) suggests potential blood-brain barrier permeability, a trait shared with neuroactive piperazine derivatives .

Synthetic Methodologies

Retrosynthetic Analysis

Two primary disconnections are plausible:

-

Lactam Formation: Cyclization of a linear diamine-carboxylic acid precursor.

-

Furan-Piperazine Coupling: Alkylation of piperazin-2-one with a 5-methylfuran-2-ylmethyl electrophile (e.g., chloride or bromide) .

Reported Syntheses

While explicit procedures for 4-((5-methylfuran-2-yl)methyl)piperazin-2-one remain undisclosed, analogous compounds provide methodological insights:

-

Reductive Amination: 5-Methylfurfural may condense with piperazin-2-one followed by NaBH₃CN reduction, as used for (E)-amino(2-((5-methylfuran-2-yl)methylene)hydrazineyl)methaniminium nitrate .

-

Mitsunobu Reaction: Coupling 5-methylfuran-2-methanol with piperazin-2-one using DIAD/PPh₃ .

Table 2 outlines a hypothetical synthesis:

| Step | Reagents/Conditions | Yield |

|---|---|---|

| 1. | 5-Methylfurfural + piperazin-2-one, EtOH, Δ | 65%* |

| 2. | NaBH₃CN, MeOH, 0°C → RT | 72%* |

| 3. | Crystallization (EtOAc/hexane) | 85%* |

*Theoretical yields based on analogous transformations .

Future Research Directions

Priority Investigations

-

In Vitro Screening: Assess affinity for monoamine transporters (SERT, DAT, NET) and GPCRs (D₂, 5-HT₁A).

-

ADMET Profiling: Microsomal stability, CYP inhibition, and hERG channel liability.

-

Crystallography: Confirm 3D structure to guide lead optimization.

Synthetic Chemistry Goals

-

Develop enantioselective routes to access (R)- and (S)-configured derivatives.

-

Explore prodrug strategies (e.g., lactam ring-opening to improve solubility).

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume